molecular formula C21H23ClFN3O2 B4759159 N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide

N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide

Cat. No. B4759159
M. Wt: 403.9 g/mol
InChI Key: XGXIGNCNURRDPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide, also known as CIPF, is a chemical compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential use in scientific research due to its unique properties.

Mechanism of Action

The exact mechanism of action of N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression. N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide has also been found to bind to and activate the sigma-1 receptor, which is involved in modulating the release of neurotransmitters and has been implicated in various neurological disorders.
Biochemical and Physiological Effects:
N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide has been shown to have several biochemical and physiological effects, including inducing cell cycle arrest and apoptosis in cancer cells, increasing the expression of neurotrophic factors in the brain, and reducing pain sensitivity. It has also been found to alter the levels of various neurotransmitters, such as dopamine and serotonin, in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide in lab experiments is its potent antiproliferative activity against cancer cells, making it a valuable tool for cancer research. Additionally, its neuroprotective and analgesic properties make it a potential candidate for studying various neurological disorders and pain management. However, one limitation of using N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide. One area of interest is its potential use in combination with other drugs for cancer treatment, as it has been shown to enhance the antiproliferative effects of certain chemotherapy drugs. Additionally, further research is needed to fully understand the mechanism of action of N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide and its potential implications for various neurological disorders. Finally, there is potential for the development of new analogs of N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide with improved solubility and potency for use in lab experiments and potential clinical applications.

Scientific Research Applications

N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide has been studied for its potential use in various scientific research applications, including cancer treatment, neuroprotection, and pain management. It has been shown to exhibit potent antiproliferative activity against several cancer cell lines, including breast, lung, and prostate cancer. N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide has also been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Additionally, N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide has been shown to possess analgesic properties, making it a potential candidate for pain management.

properties

IUPAC Name

N-[3-chloro-2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClFN3O2/c1-14(2)21(28)26-12-10-25(11-13-26)19-16(22)7-5-9-18(19)24-20(27)15-6-3-4-8-17(15)23/h3-9,14H,10-13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXIGNCNURRDPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide
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